Cas no 2639437-47-9 (N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride)

N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride
-
- MDL: MFCD33549458
- インチ: 1S/C7H11N3OS.ClH/c1-5-3-9-7(12-5)10-6(11)4-8-2;/h3,8H,4H2,1-2H3,(H,9,10,11);1H
- InChIKey: FUBNGEILEHKYBQ-UHFFFAOYSA-N
- SMILES: N(C1=NC=C(C)S1)C(=O)CNC.Cl
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8494515-5.0g |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95.0% | 5.0g |
$1115.0 | 2025-02-20 | |
Enamine | EN300-8494515-0.5g |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95.0% | 0.5g |
$284.0 | 2025-02-20 | |
Enamine | EN300-8494515-0.05g |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95.0% | 0.05g |
$69.0 | 2025-02-20 | |
Aaron | AR0285ZP-1g |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95% | 1g |
$555.00 | 2025-02-15 | |
Enamine | EN300-8494515-10g |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95% | 10g |
$1654.0 | 2023-09-02 | |
1PlusChem | 1P0285RD-100mg |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95% | 100mg |
$186.00 | 2024-05-08 | |
1PlusChem | 1P0285RD-250mg |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95% | 250mg |
$239.00 | 2024-05-08 | |
1PlusChem | 1P0285RD-1g |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95% | 1g |
$538.00 | 2024-05-08 | |
1PlusChem | 1P0285RD-2.5g |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95% | 2.5g |
$994.00 | 2024-05-08 | |
1PlusChem | 1P0285RD-500mg |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride |
2639437-47-9 | 95% | 500mg |
$401.00 | 2024-05-08 |
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride 関連文献
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochlorideに関する追加情報
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride: A Comprehensive Overview
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride (CAS No. 2639437-47-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This small molecule, characterized by its unique chemical structure, has shown promise in various preclinical studies and is currently being investigated for its pharmacological properties and potential use in treating specific medical conditions.
The chemical structure of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride consists of a thiazole ring, a methyl group, and an acetamide moiety, all of which contribute to its distinct biological activity. The presence of the thiazole ring is particularly noteworthy, as thiazoles are known to be bioactive scaffolds that can modulate various biological processes. The methylamino group further enhances the compound's ability to interact with specific receptors and enzymes.
Recent research has focused on the potential of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride as a therapeutic agent for neurological disorders. Studies have shown that this compound can effectively cross the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in several preclinical models.
In addition to its neurological applications, N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride has also been explored for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in managing inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride has been extensively studied to understand its behavior in biological systems. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and has a moderate half-life, which allows for sustained therapeutic effects without the need for frequent dosing.
One of the key challenges in developing N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride as a therapeutic agent is optimizing its bioavailability and reducing potential side effects. To address these issues, researchers are exploring various formulation strategies, including prodrug approaches and nanoparticle delivery systems. These strategies aim to enhance the compound's stability and target-specific delivery to tissues of interest.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. However, further studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.
In conclusion, N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride (CAS No. 2639437-47-9) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.
2639437-47-9 (N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride) Related Products
- 1545850-26-7((4-Chloro-2,5-difluorophenyl)methanamine)
- 1261930-12-4(5-(4-Formylphenyl)-2-formylphenol)
- 2171913-18-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylpentanamidoacetic acid)
- 740776-70-9(tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate)
- 339-40-2(4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide)
- 64776-13-2(4-Cycloocten-1-ol, 8-(methylamino)-)
- 2172281-35-3(4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid)
- 2034425-75-5(3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione)
- 817172-45-5(3-(2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acrylic Acid)
- 82049-79-4(5-(2-bromoethyl)-1H-1,2,3,4-tetrazole)




